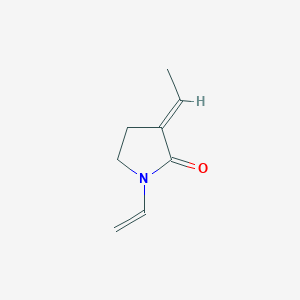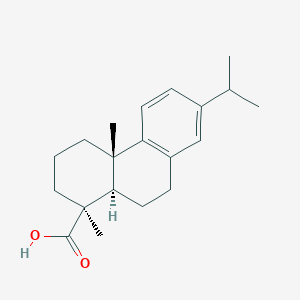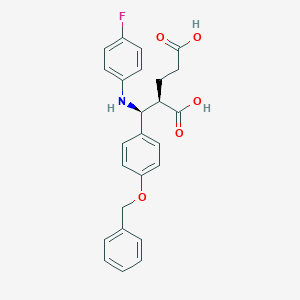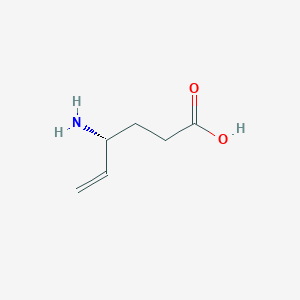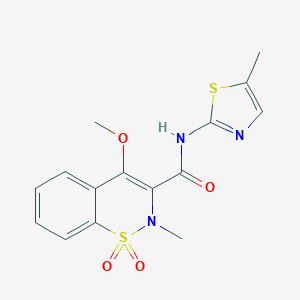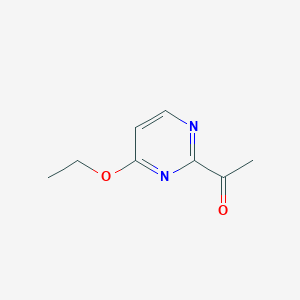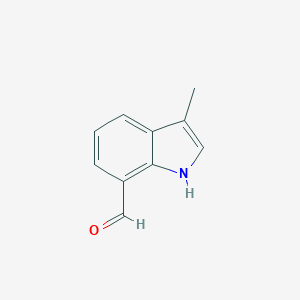
3-Methyl-1H-indole-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1H-indole-7-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. It has a molecular formula of C10H9NO and a molecular weight of 159.19 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 3-Methyl-1H-indole-7-carbaldehyde is not fully understood. However, it has been suggested that this compound may exert its biological activities by interacting with specific cellular targets. For example, it has been reported to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to disrupt the membrane integrity of certain bacteria, leading to their death.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Methyl-1H-indole-7-carbaldehyde can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of certain bacteria and viruses. In addition, this compound has been reported to exhibit anti-inflammatory activity, which may be useful in the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Methyl-1H-indole-7-carbaldehyde in lab experiments is its potential as a lead compound for the development of novel drugs. However, one limitation is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-Methyl-1H-indole-7-carbaldehyde. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the elucidation of the mechanism of action of this compound, which may provide insights into its potential applications in various fields. In addition, further studies are needed to determine the safety and efficacy of this compound in vivo, which may lead to its development as a novel drug.
Synthesemethoden
The synthesis of 3-Methyl-1H-indole-7-carbaldehyde can be achieved through various methods. One of the commonly used methods is the Pictet-Spengler reaction. In this method, 3-Methylindole is reacted with an aldehyde in the presence of an acid catalyst to yield 3-Methyl-1H-indole-7-carbaldehyde. Another method involves the condensation of 3-Methylindole with formylphenylboronic acid in the presence of a palladium catalyst. The yield of the product and the purity of the compound can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1H-indole-7-carbaldehyde has been studied extensively for its potential applications in pharmaceuticals. It has been reported to exhibit anticancer, antimicrobial, and antiviral activities. It has also been shown to have potential as an anti-inflammatory agent. In addition, this compound has been studied for its potential use in the synthesis of novel materials such as liquid crystals and polymers.
Eigenschaften
CAS-Nummer |
140640-09-1 |
|---|---|
Produktname |
3-Methyl-1H-indole-7-carbaldehyde |
Molekularformel |
C10H9NO |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
3-methyl-1H-indole-7-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c1-7-5-11-10-8(6-12)3-2-4-9(7)10/h2-6,11H,1H3 |
InChI-Schlüssel |
PVOFCFIQTLYFRL-UHFFFAOYSA-N |
SMILES |
CC1=CNC2=C(C=CC=C12)C=O |
Kanonische SMILES |
CC1=CNC2=C(C=CC=C12)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



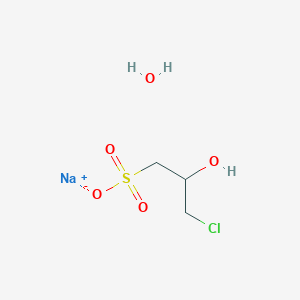
![Methanone, bis(benzo[b]thien-2-yl)-](/img/structure/B130069.png)
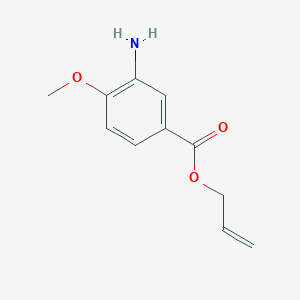
![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B130073.png)
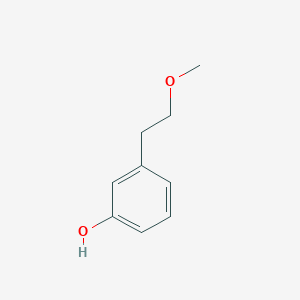
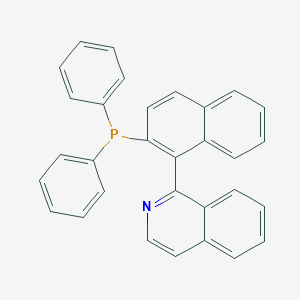
![Benzo[b]thiophene-D6](/img/structure/B130079.png)
![6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]-](/img/structure/B130081.png)
